molecular formula C14H20N2O4S2 B2990590 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034503-48-3

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2990590
CAS No.: 2034503-48-3
M. Wt: 344.44
InChI Key: LIXMHCMVRHVKDQ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H20N2O4S2 and its molecular weight is 344.44. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide-Derived Ligands and Metal Complexes : Sulfonamide-derived compounds, including those similar to the specified chemical structure, have been synthesized and evaluated for their biological activities. These compounds and their transition metal complexes exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. This highlights their potential use in developing new antimicrobial agents (Chohan & Shad, 2011).

Anticonvulsant Activity : Research into sulfonamide derivatives has also explored their anticonvulsant properties. Certain synthesized derivatives have shown significant effectiveness in protecting against convulsions, indicating the therapeutic potential of sulfonamide structures in epilepsy treatment (Thakur et al., 2017).

Material Science Applications

Polymeric Modifications : Sulfonamide derivatives have been incorporated into polymers, resulting in materials with enhanced properties. For instance, polyvinyl alcohol/acrylic acid hydrogels modified with sulfonamide compounds exhibit increased thermal stability and show promise for medical applications due to their antibacterial and antifungal activities (Aly, Aly, & El-Mohdy, 2015).

Environmental Science Applications

Degradation of Sulfonamide Antibiotics : A unique microbial strategy involving ipso-hydroxylation followed by fragmentation has been discovered for eliminating sulfonamide antibiotics from the environment. This process, identified in Microbacterium sp. strain BR1, highlights a potential pathway for mitigating the environmental persistence of these compounds (Ricken et al., 2013).

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-10-14(11(2)20-16-10)22(18,19)15-6-3-12(4-7-17)13-5-8-21-9-13/h5,8-9,12,15,17H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXMHCMVRHVKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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